Katacine
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Overview
Description
Katacine is a novel ligand of CLEC-2, a platelet receptor involved in thromboinflammation. This compound has been identified as a platelet agonist, inducing platelet aggregation and CLEC-2 phosphorylation via Syk and Src kinases .
Preparation Methods
Katacine is synthesized through the extraction of proanthocyanidins from the polygonaceae family of plants . The specific synthetic routes and reaction conditions for the preparation of this compound are not extensively detailed in the literature. it is known that proanthocyanidins can be extracted using solvents such as ethanol or methanol, followed by purification processes like chromatography .
Chemical Reactions Analysis
Katacine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Katacine has several scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Katacine is unique among proanthocyanidins due to its specific interaction with the CLEC-2 receptor. Similar compounds include other proanthocyanidins and ligands of CLEC-2, such as:
Podoplanin: An endogenous ligand of CLEC-2 involved in various physiological processes.
Hemin: Another endogenous ligand of CLEC-2 formed following hemolysis from red blood cells.
Rhodocytin: An exogenous ligand of CLEC-2 that has contributed to understanding the role of this receptor.
This compound’s ability to act as a platelet agonist and its unique polymeric structure distinguish it from these similar compounds .
Properties
Molecular Formula |
C45H38O21 |
---|---|
Molecular Weight |
914.8 g/mol |
IUPAC Name |
(2R,3R,4S)-2-(3,4,5-trihydroxyphenyl)-4-[(2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C45H38O21/c46-15-7-18(48)30-29(8-15)64-42(13-3-24(54)37(60)25(55)4-13)39(62)34(30)32-20(50)11-21(51)33-35(40(63)43(66-45(32)33)14-5-26(56)38(61)27(57)6-14)31-19(49)10-17(47)16-9-28(58)41(65-44(16)31)12-1-22(52)36(59)23(53)2-12/h1-8,10-11,28,34-35,39-43,46-63H,9H2/t28-,34-,35+,39-,40-,41-,42-,43-/m1/s1 |
InChI Key |
NVTLDVSBUJGIAD-GHFVFVICSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@@H]5[C@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C(=C7)O)O)O)O)C8=CC(=C(C(=C8)O)O)O)O)O)O)C9=CC(=C(C(=C9)O)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C(=C7)O)O)O)O)C8=CC(=C(C(=C8)O)O)O)O)O)O)C9=CC(=C(C(=C9)O)O)O)O |
Origin of Product |
United States |
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